molecular formula C16H8BrNO2S B11695738 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one

3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one

Cat. No.: B11695738
M. Wt: 358.2 g/mol
InChI Key: IIJGVZAEJAKKJO-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-6-bromo-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzothiazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 6-bromo-2-hydroxyacetophenone in the presence of a base such as sodium hydroxide, followed by cyclization under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-6-bromo-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the chromenone ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-6-bromo-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-bromo-2H-chromen-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis in cancer cells by interacting with key signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-6-bromo-2H-chromen-2-one is unique due to its combined structural features of benzothiazole and chromenone, which confer distinct chemical reactivity and biological activity. Its bromine substitution also allows for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H8BrNO2S

Molecular Weight

358.2 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-bromochromen-2-one

InChI

InChI=1S/C16H8BrNO2S/c17-10-5-6-13-9(7-10)8-11(16(19)20-13)15-18-12-3-1-2-4-14(12)21-15/h1-8H

InChI Key

IIJGVZAEJAKKJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

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